molecular formula C10H10O5 B14689286 6,7-Dimethoxy-2H-1,3-benzodioxole-4-carbaldehyde CAS No. 23731-66-0

6,7-Dimethoxy-2H-1,3-benzodioxole-4-carbaldehyde

Cat. No.: B14689286
CAS No.: 23731-66-0
M. Wt: 210.18 g/mol
InChI Key: IXAPAMZBUJTKNY-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2H-1,3-benzodioxole-4-carbaldehyde is an organic compound with the molecular formula C10H10O5 and a molecular weight of 210.1834 g/mol . This compound is a derivative of benzodioxole, which is a heterocyclic compound containing the methylenedioxy functional group. It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 6,7-Dimethoxy-2H-1,3-benzodioxole-4-carbaldehyde typically involves the formylation of dihydroapiol. One method involves the use of ethyl formate and phosphorus pentachloride (PCl5) in dry dichloromethane (CH2Cl2) under reflux conditions . The reaction mixture is then poured into water, and the organic layer is separated, washed, and dried to obtain the desired product.

Chemical Reactions Analysis

6,7-Dimethoxy-2H-1,3-benzodioxole-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications. It is used as an intermediate in the synthesis of methoxy-analogues of coenzymes Q, which have potential anticancer properties . Additionally, it is used in the development of bioactive molecules for pharmaceuticals and pesticides . Its unique structure makes it valuable in the study of various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2H-1,3-benzodioxole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the metastasis of certain cancer cells by interfering with their growth and proliferation . The exact molecular targets and pathways involved are still under investigation, but its effects on cellular processes are significant.

Comparison with Similar Compounds

6,7-Dimethoxy-2H-1,3-benzodioxole-4-carbaldehyde can be compared to other similar compounds, such as 1(3H)-Isobenzofuranone, 6,7-dimethoxy- and 1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)- . These compounds share similar structural features but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific methylenedioxy and formyl groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

23731-66-0

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

6,7-dimethoxy-1,3-benzodioxole-4-carbaldehyde

InChI

InChI=1S/C10H10O5/c1-12-7-3-6(4-11)8-10(9(7)13-2)15-5-14-8/h3-4H,5H2,1-2H3

InChI Key

IXAPAMZBUJTKNY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C(=C1)C=O)OCO2)OC

Origin of Product

United States

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